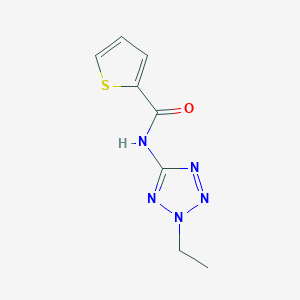
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound that contains both a tetrazole and a thiophene ring. This compound has been studied extensively for its potential use as a biochemical and physiological research tool.
Wirkmechanismus
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide works by reacting with ROS to produce a fluorescent signal that can be detected using fluorescence microscopy or flow cytometry. This allows researchers to visualize and quantify ROS production in cells in real-time, providing valuable insights into the mechanisms underlying oxidative stress and disease.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have minimal toxicity and does not interfere with cellular processes, making it an ideal tool for studying ROS production in cells. Additionally, it is highly specific for ROS and does not react with other cellular components, resulting in a highly sensitive and specific assay for ROS detection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide is its ability to detect ROS in real-time, allowing researchers to monitor changes in ROS production over time. This is particularly useful in studying the dynamics of ROS production in cells and how it is affected by different treatments or conditions.
However, there are also some limitations to the use of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide in lab experiments. For example, it can only detect ROS that are produced within the cell, and cannot detect ROS that are produced outside of the cell. Additionally, it is not suitable for use in vivo, as it cannot penetrate cell membranes.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide. One area of interest is the development of new and improved fluorescent probes for ROS detection. This could involve modifying the structure of the compound to increase its sensitivity or specificity for ROS, or developing new compounds that can detect other types of reactive molecules in cells.
Another area of interest is the use of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide in the development of new therapies for diseases that are associated with oxidative stress. By understanding the mechanisms underlying ROS production in cells, researchers may be able to develop new treatments that target ROS and reduce oxidative stress in the body.
In conclusion, N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide is a highly useful compound for studying ROS production in cells. Its ability to act as a fluorescent probe for ROS detection has made it an important tool in scientific research, and there is significant potential for future research in this area.
Synthesemethoden
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide involves the reaction of 2-ethylthiophene-3-carboxylic acid with sodium azide, followed by the reduction of the resulting azide with hydrogen gas and palladium on carbon catalyst. This process results in the formation of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide has been used extensively in scientific research due to its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that are produced naturally in cells and play a critical role in many physiological processes. However, excessive ROS production can lead to oxidative stress and damage to cells, which is implicated in many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C8H9N5OS |
|---|---|
Molekulargewicht |
223.26 g/mol |
IUPAC-Name |
N-(2-ethyltetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H9N5OS/c1-2-13-11-8(10-12-13)9-7(14)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,9,11,14) |
InChI-Schlüssel |
ZYKKUUSFFJTRPG-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B244455.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide](/img/structure/B244456.png)
![5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)
![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244464.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)

![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)